molecular formula C12H13N3OS B11864181 N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide CAS No. 134992-40-8

N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide

Cat. No.: B11864181
CAS No.: 134992-40-8
M. Wt: 247.32 g/mol
InChI Key: KSICPQPXAOXQCU-UHFFFAOYSA-N
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Description

N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide: is a chemical compound with the molecular formula C₁₂H₁₃N₃OS and a molecular weight of 247.321 g/mol This compound is characterized by the presence of a quinoline ring substituted with an amino group, a methylsulfanyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Amination: The amino group can be introduced through nitration followed by reduction or direct amination reactions.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the quinoline ring, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Biology:

    Biological Activity: The compound and its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.

Medicine:

    Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Catalysis: The compound may be used as a ligand in catalytic processes, enhancing the efficiency and selectivity of chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with enzyme active sites, while the amino and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • N-(5-aminoquinolin-8-yl)acetamide
  • N-(6-methylsulfanylquinolin-8-yl)acetamide
  • N-(5-amino-6-methylquinolin-8-yl)acetamide

Uniqueness: N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide is unique due to the presence of both the amino and methylsulfanyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

134992-40-8

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide

InChI

InChI=1S/C12H13N3OS/c1-7(16)15-9-6-10(17-2)11(13)8-4-3-5-14-12(8)9/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

KSICPQPXAOXQCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=C1N=CC=C2)N)SC

Origin of Product

United States

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